molecular formula C12H16O B14380896 6-Ethyl-2,3,4-trimethylbenzaldehyde CAS No. 88174-29-2

6-Ethyl-2,3,4-trimethylbenzaldehyde

Cat. No.: B14380896
CAS No.: 88174-29-2
M. Wt: 176.25 g/mol
InChI Key: DCQRTBXCPQQQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,3,4-trimethylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with ethyl, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3-trimethylbenzene with ethyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-Ethyl-2,3,4-trimethylbenzoic acid.

    Reduction: 6-Ethyl-2,3,4-trimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

6-Ethyl-2,3,4-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.

    Medicine: Research into its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3,4-trimethylbenzaldehyde primarily involves its reactivity as an aldehyde The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethylbenzaldehyde: Lacks the ethyl group, resulting in different reactivity and properties.

    6-Ethyl-2,3,4-trimethylbenzoic acid: The oxidized form of the aldehyde, with distinct chemical behavior.

    6-Ethyl-2,3,4-trimethylbenzyl alcohol: The reduced form of the aldehyde, used in different applications.

Uniqueness

6-Ethyl-2,3,4-trimethylbenzaldehyde is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring, which influences its steric and electronic properties

Properties

CAS No.

88174-29-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-ethyl-2,3,4-trimethylbenzaldehyde

InChI

InChI=1S/C12H16O/c1-5-11-6-8(2)9(3)10(4)12(11)7-13/h6-7H,5H2,1-4H3

InChI Key

DCQRTBXCPQQQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1)C)C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.